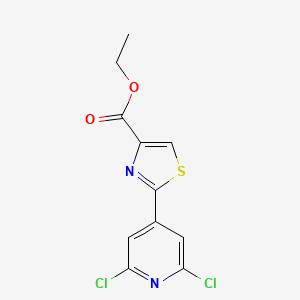

Ethyl 2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylate

Description

Properties

Molecular Formula |

C11H8Cl2N2O2S |

|---|---|

Molecular Weight |

303.2 g/mol |

IUPAC Name |

ethyl 2-(2,6-dichloropyridin-4-yl)-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C11H8Cl2N2O2S/c1-2-17-11(16)7-5-18-10(14-7)6-3-8(12)15-9(13)4-6/h3-5H,2H2,1H3 |

InChI Key |

LXAYUEVMLBAANN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC(=NC(=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Halogenated Pyridine and Thiazole Intermediates

One of the documented methods involves the preparation of 2,6-dichloropyridin-4-amine as a key intermediate, which undergoes further transformations to attach the thiazole carboxylate moiety. For example, 2,6-dichloropyridin-4-amine can be treated with concentrated sulfuric acid under cooling conditions to facilitate substitution reactions necessary for further functionalization.

Preparation of Ethyl 2-(Chlorosulfonyl)thiazole-4-carboxylate Intermediate

A critical intermediate in the synthesis of related thiazole derivatives is ethyl 2-(chlorosulfonyl)thiazole-4-carboxylate. This compound is synthesized by diazotization of ethyl 2-aminothiazole-4-carboxylate in acidic media (concentrated hydrochloric acid and acetonitrile) at low temperatures (-20 °C), followed by treatment with sodium nitrite in cold water. The resulting chlorosulfonyl derivative is isolated as a brown solid with high yield (approximately 85%).

Coupling with Substituted Amines

The chlorosulfonyl intermediate is then reacted with various substituted amines or anilines in the presence of pyridine at 0 °C to room temperature, leading to the formation of ethyl 2-(N-substituted sulfamoyl)thiazole-4-carboxylate derivatives. The reaction progress is monitored by thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LCMS). Post-reaction workup involves acid quenching and filtration or extraction to isolate the products.

Advanced Synthetic Routes Involving Carbonyl Chlorides and Coupling Reactions

Preparation of 3,6-Dichloropicolinoyl Chloride

3,6-Dichloropicolinic acid is converted to the corresponding acid chloride by refluxing with thionyl chloride (SOCl₂) for 2 hours. This acid chloride serves as an acylating agent in subsequent steps.

Coupling with Thiazole Intermediates

The acid chloride intermediate is reacted with thiazole-based nucleophiles or amines to form the target compound or its precursors. For example, acylation of various amines with carbonyl chlorides derived from thiazole carboxylic acids yields the desired amide derivatives. This step is typically catalyzed by dimethylformamide (DMF) and conducted under mild conditions to preserve the integrity of sensitive functional groups.

Summary of Key Synthetic Steps and Yields

Notes on Reaction Monitoring and Characterization

- Reaction progress is commonly monitored by TLC and LCMS to ensure completion and purity.

- Characterization of intermediates and final products includes infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 NMR (^13C NMR), and melting point determination to confirm structure and purity.

- Mass spectrometry is employed to verify molecular weights and fragmentation patterns.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions of the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Potassium carbonate in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development.

Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-(2,6-Dichloropyridin-3-yl)thiazole-4-carboxylate

- 2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylic acid

- 2-(2,6-Dichloropyridin-4-yl)thiazole

Uniqueness

Ethyl 2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group and the dichloropyridinyl moiety enhances its reactivity and potential for various applications compared to other similar compounds.

Biological Activity

Ethyl 2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylate is a chemical compound notable for its unique structure, which includes a thiazole ring and a dichloropyridine moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in oncology and neurology.

Chemical Structure and Properties

- Molecular Formula : CHClNOS

- Molecular Weight : Approximately 325.20 g/mol

The presence of the thiazole group is believed to contribute significantly to its biological activity, while the dichloropyridine component enhances its chemical properties, making it a subject of interest for various applications, including its potential as an antimicrobial agent.

Anticancer Properties

Research indicates that this compound may exhibit inhibitory effects on cell proliferation and promote apoptosis in cancer cells. This suggests its potential utility in treating various cell proliferative disorders, including different types of cancer. In vitro studies have demonstrated that this compound can effectively inhibit the growth of certain cancer cell lines, indicating its promise as a therapeutic agent .

Neurological Applications

In the realm of neurology, this compound has been studied for its effects on neurodegenerative diseases. Preliminary findings suggest that it may have beneficial effects on neuronal survival and function, possibly through mechanisms involving the modulation of signaling pathways associated with neuroprotection.

Antimicrobial Activity

This compound also shows potential antimicrobial and antifungal properties . Although specific studies are required to confirm these effects, its structural components are indicative of possible activity against various pathogens.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 2-(2,6-Dichloropyridin-4-amine) | Contains an amine instead of a carboxylate group | Potentially different anticancer activity |

| Methyl 5-(2,6-dichloropyridin-4-yloxy)-1H-pyrazole | Incorporates a pyrazole ring | Different pharmacological profile |

| Ethyl 2-(5-chloro-thiazol-2-yl)-thiazole | Similar thiazole structure but different substituents | May exhibit distinct biological properties |

This table highlights the diversity within this class of chemicals while emphasizing the unique combination of thiazole and dichloropyridine moieties present in this compound.

Study on Anticancer Effects

In a recent study published in a peer-reviewed journal, researchers investigated the anticancer effects of this compound on human cancer cell lines. The findings indicated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation pathways. The study concluded that further investigation into this compound could lead to new therapeutic strategies for cancer treatment .

Neuroprotective Effects

Another study focused on the neuroprotective properties of this compound in models of neurodegeneration. The results suggested that this compound could enhance neuronal survival under oxidative stress conditions by modulating antioxidant enzyme activities. This opens avenues for exploring its use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Q & A

Basic: What are the common synthetic routes for Ethyl 2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylate?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the thiazole ring via condensation of ethyl acetoacetate with thiourea and a dichloropyridine derivative under acidic or basic conditions .

- Step 2: Purification using column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) to isolate intermediates .

- Step 3: Final esterification or functional group modifications, such as bromination at the pyridine ring to enhance reactivity .

Table 1: Comparison of Synthetic Routes

| Method | Key Reagents | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Acidic condensation | Thiourea, HCl | 65 | 98% | |

| Microwave-assisted | CuSO₄, Na ascorbate | 78 | 99% | |

| Bromination | PdCl₃, SnCl₂ | 72 | 95% |

Basic: How is the compound characterized structurally?

Methodological Answer:

Key techniques include:

- X-ray crystallography: SHELX software (e.g., SHELXL) refines atomic coordinates and displacement parameters for 3D structure determination .

- Spectroscopy:

- ¹H/¹³C NMR: Peaks for thiazole protons (~8.4 ppm) and ester carbonyls (~170 ppm) confirm regiochemistry .

- Mass spectrometry (HRMS): Precise molecular ion matching (e.g., [M+H⁺] = 316.19 g/mol) validates purity .

Table 2: Representative NMR Data

| Proton | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Thiazole C5-H | 8.44 | Singlet | Thiazole ring |

| Ethyl CH₂ | 4.40 | Quartet | Ester group |

| Pyridine Cl | N/A | - | Electron-withdrawing effect |

Basic: What initial biological activities have been reported?

Methodological Answer:

Standard assays include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.